molecular formula C16H19NO B1306280 (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine CAS No. 436088-63-0

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine

Cat. No.: B1306280
CAS No.: 436088-63-0
M. Wt: 241.33 g/mol
InChI Key: KWKSNHQEOUOGQF-UHFFFAOYSA-N
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Description

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine is an organic compound that features a furan ring and a phenyl group connected by an ethyl and butenyl chain, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine can be achieved through several synthetic routes. One common method involves the reaction of furan-2-yl-ethanol with phenylbutenylamine under acidic conditions to facilitate the formation of the desired amine. The reaction typically requires a catalyst such as palladium on carbon and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine involves its interaction with specific molecular targets. For example, its anticholinesterase activity is attributed to its ability to inhibit the enzyme acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine is unique due to its combination of a furan ring and a phenylbutenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(furan-2-yl)ethyl]-1-phenylbut-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-3-8-15(14-9-5-4-6-10-14)17-13(2)16-11-7-12-18-16/h3-7,9-13,15,17H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKSNHQEOUOGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NC(CC=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389858
Record name (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-63-0
Record name (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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